N-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioyl]benzamide
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Overview
Description
N-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioyl]benzamide is a chemical compound with the molecular formula C19H18F3N3OS and a molecular weight of 393.4 g/mol. This compound features a trifluoromethyl group, which is known for its significant electronegativity and its role in enhancing the biological activity of pharmaceuticals .
Preparation Methods
The synthesis of N-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioyl]benzamide involves several steps. One common method includes the reaction of 4-(3-(trifluoromethyl)phenyl)piperazine with benzoyl isothiocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
N-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
N-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioyl]benzamide can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)phenyl)piperazine: This compound also contains a trifluoromethyl group and a piperazine ring, but lacks the benzamide moiety.
N-(4-(Trifluoromethyl)phenyl)piperazine: Similar in structure but differs in the position of the trifluoromethyl group and the presence of the benzamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H18F3N3OS |
---|---|
Molecular Weight |
393.4g/mol |
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioyl]benzamide |
InChI |
InChI=1S/C19H18F3N3OS/c20-19(21,22)15-7-4-8-16(13-15)24-9-11-25(12-10-24)18(27)23-17(26)14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,23,26,27) |
InChI Key |
PHRVDFYELKPWEO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=S)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=S)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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